(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL){3-(4-METHYLPHENYL)-7-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE
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Overview
Description
(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL){3-(4-METHYLPHENYL)-7-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE is a synthetic organic compound It is characterized by its complex structure, which includes a pyrazole ring, a benzylidene group, and an indazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL){3-(4-METHYLPHENYL)-7-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the benzylidene and indazole groups. Common reagents used in these reactions include chlorinating agents, alkylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound could be investigated for its potential as a pharmaceutical agent. Its unique structure may allow it to interact with specific biological targets, leading to therapeutic effects.
Medicine
In medicine, this compound may be explored for its potential use in drug development. It could be tested for its efficacy in treating various diseases and conditions.
Industry
In industrial applications, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL){3-(4-METHYLPHENYL)-7-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- (4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL){3-(4-METHYLPHENYL)-7-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE can be compared to other indazole derivatives, pyrazole derivatives, and benzylidene compounds.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields. Its structure may confer unique properties that are not found in other similar compounds.
Properties
Molecular Formula |
C28H29ClN4O |
---|---|
Molecular Weight |
473g/mol |
IUPAC Name |
(4-chloro-1-ethylpyrazol-3-yl)-[(7E)-3-(4-methylphenyl)-7-[(4-methylphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone |
InChI |
InChI=1S/C28H29ClN4O/c1-4-32-17-24(29)26(30-32)28(34)33-27(21-14-10-19(3)11-15-21)23-7-5-6-22(25(23)31-33)16-20-12-8-18(2)9-13-20/h8-17,23,27H,4-7H2,1-3H3/b22-16+ |
InChI Key |
FWGMVVWNDFIOIP-CJLVFECKSA-N |
SMILES |
CCN1C=C(C(=N1)C(=O)N2C(C3CCCC(=CC4=CC=C(C=C4)C)C3=N2)C5=CC=C(C=C5)C)Cl |
Isomeric SMILES |
CCN1C=C(C(=N1)C(=O)N2C(C3CCC/C(=C\C4=CC=C(C=C4)C)/C3=N2)C5=CC=C(C=C5)C)Cl |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N2C(C3CCCC(=CC4=CC=C(C=C4)C)C3=N2)C5=CC=C(C=C5)C)Cl |
Origin of Product |
United States |
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